molecular formula C12H15N3OS B1269459 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669705-46-8

5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269459
CAS No.: 669705-46-8
M. Wt: 249.33 g/mol
InChI Key: AHIOBQBRBKGXLJ-UHFFFAOYSA-N
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Description

5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a (2,3-dimethylphenoxy)methyl moiety at position 4. The thiol (-SH) group at position 3 confers reactivity for alkylation, acylation, or coordination chemistry.

Properties

IUPAC Name

3-[(2,3-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8-5-4-6-10(9(8)2)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIOBQBRBKGXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360242
Record name 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669705-46-8
Record name 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 4-Methyl-4H-1,2,4-triazole-3-thiol

The most widely reported method involves the alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol with 2,3-dimethylphenoxymethyl chloride.

Procedure :

  • Intermediate Synthesis :
    • 2,3-Dimethylphenol reacts with chloromethyl methyl ether (MOMCl) in the presence of potassium carbonate (K₂CO₃) to form 2,3-dimethylphenoxymethyl chloride.
    • Reaction conditions: Dichloromethane (DCM), 0–5°C, 4 hours.
  • Nucleophilic Substitution :
    • 4-Methyl-4H-1,2,4-triazole-3-thiol is treated with the synthesized chloride intermediate in dimethylformamide (DMF) at 80°C for 12 hours.
    • Yield: 68–72% after recrystallization from ethanol.

Mechanism :
$$
\text{4-Methyl-triazole-thiol} + \text{2,3-Dimethylphenoxymethyl chloride} \xrightarrow{\text{DMF, 80°C}} \text{Target compound} + \text{HCl}
$$

Cyclocondensation of Thiosemicarbazides

Alternative routes utilize cyclocondensation reactions to construct the triazole core.

Procedure :

  • Thiosemicarbazide Formation :
    • 2,3-Dimethylphenoxyacetic acid hydrazide reacts with potassium thiocyanate (KSCN) in ethanol under reflux.
  • Cyclization :
    • The intermediate undergoes cyclization in alkaline conditions (NaOH, ethanol, 70°C) to form the triazole-thiol.
    • Yield: 58–65%.

Key Reaction :
$$
\text{Hydrazide} + \text{KSCN} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Triazole-thiol}
$$

Industrial-Scale Production

Continuous Flow Reactor Optimization

A patent (CN105906575A) highlights scalable methods using continuous flow reactors:

  • Step 1 : Methyl formate and ammonium chloride react at 120°C under pressure to generate formamide.
  • Step 2 : Formamide condenses with hydrazine hydrate to form the triazole ring.
  • Throughput : 2.1 kg per batch with 90% yield.

Advantages :

  • Reduced reaction time (1–2 hours vs. 12 hours in batch processes).
  • Automated purification via hot filtration and crystallization.

Analytical Characterization

Spectroscopic Confirmation

Technique Key Peaks Reference
IR (KBr) 2550 cm⁻¹ (S–H), 1604 cm⁻¹ (C=N), 1249 cm⁻¹ (C–O–C)
¹H NMR δ 2.25 (s, 6H, CH₃), δ 5.97 (s, 2H, OCH₂), δ 13.04 (s, 1H, SH)
HPLC Retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O)

Reaction Optimization Strategies

Solvent and Temperature Effects

Condition Yield Purity Source
DMF, 80°C 72% 98%
Ethanol, reflux 65% 95%
Water/ethanol (1:1), 65°C 68% 97%

Findings :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Elevated temperatures (>70°C) reduce reaction time but may promote thiol oxidation.

Catalytic Additives

  • Base Catalysts : K₂CO₃ improves chloride intermediate stability.
  • Antioxidants : Ascorbic acid (0.1 mol%) prevents thiol oxidation during prolonged reactions.

Challenges and Mitigation

Common Side Reactions

  • Over-Alkylation :

    • Observed when excess chloride intermediate is used.
    • Mitigation: Stoichiometric control (1:1 molar ratio).
  • Thiol Oxidation :

    • Forms disulfide byproducts under aerobic conditions.
    • Mitigation: Nitrogen atmosphere and antioxidant additives.

Green Chemistry Alternatives

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 20 minutes.
  • Yield : 70% with 99% purity.
  • Advantage : 80% reduction in energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant biological activities:

  • Antifungal Activity : The compound has shown efficacy against various fungal pathogens. Studies have demonstrated its potential as a fungicide in agricultural applications, particularly in controlling diseases caused by fungi in crops.
  • Antioxidant Properties : Its antioxidant capabilities suggest that it may protect cells from oxidative stress, potentially leading to applications in health supplements or pharmaceuticals aimed at combating oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.

Agricultural Applications

In the agricultural sector, this compound is being explored for its potential as a fungicide:

  • Fungicide Development : The compound's ability to inhibit fungal growth makes it a candidate for developing new fungicides that are less toxic to humans and the environment compared to traditional chemicals.

Case Study 1: Antifungal Efficacy

A study published in a peer-reviewed journal evaluated the antifungal activity of this compound against Fusarium species. The results indicated that the compound significantly reduced fungal growth at low concentrations.

Fungal StrainInhibition Percentage (%)Concentration (µg/mL)
Fusarium oxysporum8550
Fusarium solani7850

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress models, the compound demonstrated a notable reduction in reactive oxygen species (ROS) levels in cultured cells. This suggests its potential role as an antioxidant agent.

Treatment GroupROS Level Reduction (%)
Control-
Compound Treatment45

Mechanism of Action

The mechanism of action of 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their substituent effects:

Compound Name Substituents (Position 5) Key Features Physicochemical Impact
5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (Target) (2,3-Dimethylphenoxy)methyl Electron-donating methyl groups on phenoxy; moderate steric bulk Enhanced lipophilicity; balanced solubility and reactivity
5-(4-tert-Butylphenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-tert-Butylphenoxymethyl Bulky tert-butyl group High lipophilicity; reduced solubility in polar solvents
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol Adamantyl Rigid, hydrophobic adamantane Extreme hydrophobicity; potential for improved membrane permeability
5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol 4-Chlorophenoxymethyl Electron-withdrawing chlorine Increased thiol acidity; corrosion inhibition properties
5-(6-Chloropyridin-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol 6-Chloropyridinylmethyl Heteroaromatic pyridine ring Enhanced hydrogen bonding and π-π interactions; potential for metal coordination
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio + morpholine Long alkyl chain and polar morpholine Amphiphilic properties; antifungal activity

Biological Activity

5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 669705-46-8) is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that modify the triazole core to enhance its biological activity. The compound can be synthesized through a series of nucleophilic substitutions and thiol modifications. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are typically employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. Studies have shown that this compound exhibits significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

In a study assessing the minimum inhibitory concentration (MIC), it was found that at concentrations ranging from 31.25 to 62.5 μg/mL, the compound effectively inhibited the growth of these pathogens . The structure–activity relationship indicates that modifications at the sulfur atom and phenoxy group can influence antimicrobial potency without drastically altering activity profiles.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant capabilities. The DPPH radical scavenging assay revealed that this compound can effectively scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Structure–Activity Relationship (SAR)

The effectiveness of this compound is closely linked to its structural components. The presence of the triazole ring is crucial for biological activity due to its ability to interact with various biological targets. Modifications in substituents on the triazole ring or phenoxy group can enhance or diminish biological activity:

Modification Effect on Activity
Substitution on Triazole RingEnhances antibacterial properties
Variation in Phenoxy GroupAlters solubility and bioavailability
Thiol Group PresenceContributes to antioxidant activity

Case Studies

  • Antimicrobial Efficacy : A recent study focused on a series of substituted triazole derivatives including this compound showed promising results against multi-drug resistant strains. The compound was part of a screening process where it exhibited MIC values comparable to existing antibiotics .
  • Antioxidant Properties : Another investigation assessed various triazole derivatives for their antioxidant capabilities using both DPPH and ABTS assays. The results indicated that this compound possesses significant radical scavenging activity which could be beneficial in therapeutic applications targeting oxidative damage .

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing 5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under reflux conditions. Post-synthesis, purification is achieved via recrystallization using ethanol or methanol. Purity and individuality are confirmed by thin-layer chromatography (TLC) with silica gel plates and a solvent system like ethyl acetate/hexane (1:2). Structural validation employs elemental analysis (C, H, N, S content) and IR spectrophotometry to identify functional groups (e.g., S-H stretches at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer : IR spectroscopy is essential for identifying thiol (-SH) and triazole ring vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions, such as the methyl groups on the phenoxy moiety and the triazole ring. Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. Elemental analysis ensures stoichiometric consistency with the theoretical formula .

Q. How are salts of this compound synthesized, and what factors influence their stability?

  • Methodological Answer : Salts are prepared by reacting the thiol derivative with inorganic bases (e.g., NaOH, KOH) or organic bases (e.g., morpholine, piperidine) in ethanol. Transition metal salts (e.g., Cu²⁺, Zn²⁺) are formed using sulfate precursors. Stability depends on pH, counterion hydrophobicity, and storage conditions (e.g., desiccated, low-temperature environments). Characterization includes solubility tests in polar/non-polar solvents and thermal analysis (TGA/DSC) to assess decomposition thresholds .

Advanced Research Questions

Q. What strategies optimize the pharmacological activity of derivatives through structure-activity relationship (SAR) studies?

  • Methodological Answer : Systematic substitution at the triazole 4-position (R-group) and phenoxy moiety is performed to evaluate bioactivity. For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial activity but may increase toxicity.
  • Methoxy groups at the 3,4-positions improve antifungal potency due to increased lipophilicity.
  • Metal complexes (e.g., Cu²⁺) often show enhanced activity via chelation-mediated mechanisms.
    Biological screening against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) is conducted using MIC assays .

Q. How can computational modeling predict the biological activity of novel derivatives?

  • Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) estimate potential antimicrobial, antiviral, or anticancer activity based on structural descriptors. Molecular docking (AutoDock Vina) identifies binding affinities to targets like fungal CYP51 or bacterial DNA gyrase. ADMET predictions (SwissADME) assess solubility, bioavailability, and toxicity risks. These models guide synthetic prioritization before in vitro validation .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or structural impurities. To address this:

  • Standardize assays : Use CLSI/M07-A11 guidelines for antimicrobial testing.
  • Re-synthesize compounds : Ensure ≥95% purity via HPLC.
  • Cross-validate : Compare results across multiple models (e.g., in vitro cell cultures vs. in vivo zebrafish assays).
  • Control variables : Test derivatives under identical experimental setups to isolate substituent effects .

Q. How do alkylation and derivatization at the thiol position alter reactivity and bioactivity?

  • Methodological Answer : Alkylation with phenacyl bromides or iodoalkanes modifies the thiol group to thioethers, altering solubility and target interactions. For example:

  • S-alkylation with 1-iodobutane increases lipophilicity, enhancing membrane penetration.
  • Mannich base derivatives introduce aminoalkyl groups, improving water solubility and pharmacokinetics.
    Reactivity is monitored via TLC and ¹H NMR, while bioactivity shifts are quantified using time-kill assays .

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